molecular formula C13H14F2N2 B1406304 5-(4,4-Difluoropiperidin-1-yl)-1H-indole CAS No. 1779128-05-0

5-(4,4-Difluoropiperidin-1-yl)-1H-indole

Cat. No.: B1406304
CAS No.: 1779128-05-0
M. Wt: 236.26 g/mol
InChI Key: WDTFWZFREFDLNY-UHFFFAOYSA-N
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Description

5-(4,4-Difluoropiperidin-1-yl)-1H-indole is a fluorinated indole derivative characterized by a difluorinated piperidine ring attached at the 5-position of the indole scaffold. The incorporation of fluorine atoms into the piperidine moiety enhances the compound's lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in epigenetics and oncology. Fluorination is a common strategy in drug design to modulate pharmacokinetic properties and target binding affinity .

Properties

IUPAC Name

5-(4,4-difluoropiperidin-1-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2/c14-13(15)4-7-17(8-5-13)11-1-2-12-10(9-11)3-6-16-12/h1-3,6,9,16H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTFWZFREFDLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Approaches:

Specific Preparation Methods

Hemetsberger Indole Synthesis Approach

This method involves the formation of the indole nucleus via thermal cyclization of azido acrylates derived from o-tolualdehyde and ethyl 2-azidoacetate.

Procedure:

  • Synthesize o-tolualdehyde and react with ethyl 2-azidoacetate to form azido acrylates.
  • Thermally induce cyclization to generate the 4-methylindole core.
  • Functionalize at the 5-position through halogenation or substitution.

Advantages:

  • Mild conditions.
  • High regioselectivity for the 5-position.

Nucleophilic Substitution and Coupling Reactions

The attachment of the 4,4-difluoropiperidin-1-yl group is achieved via nucleophilic substitution on a suitable indole derivative bearing a leaving group (e.g., halogen or activated ester).

Typical steps:

  • Prepare 5-haloindole (e.g., 5-bromoindole).
  • React with 4,4-difluoropiperidine derivatives under nucleophilic substitution conditions, often using bases such as potassium carbonate in polar aprotic solvents like DMF or DMSO.

Amide Coupling Strategy

Alternatively, the 4,4-difluoropiperidin-1-yl group can be introduced through amide bond formation:

  • Synthesize an indole-5-carboxylic acid derivative.
  • Couple with 4,4-difluoropiperidine-1-amine using coupling agents such as EDCI, HATU, or DCC in the presence of bases like DIPEA.

Detailed Reaction Pathways and Data

Step Starting Material Reagents & Conditions Product Notes
1 o-Tolualdehyde + Ethyl 2-azidoacetate Heat (thermolysis) 4-Methylindole Hemetsberger synthesis
2 5-Haloindole Nucleophilic substitution with 4,4-difluoropiperidine This compound Using K2CO3 in DMF
3 5-Indolecarboxylic acid derivative Coupling with 4,4-difluoropiperidine-1-amine Final compound Using EDCI/HATU

Research Findings and Variations

  • Patents (e.g., EP1761519B1) describe methods involving the coupling of indole derivatives with cyclic amines, including piperidine derivatives, via amide bond formation or nucleophilic substitution, emphasizing the importance of protecting groups and reaction optimization to improve yields and purity.
  • Literature reports highlight the use of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to attach the difluoropiperidine moiety to indole scaffolds, especially when direct substitution proves challenging.

Data Tables Summarizing Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Hemetsberger synthesis Azido acrylates, heat Cyclization High regioselectivity Multi-step, requires precursor synthesis
Nucleophilic substitution 5-Haloindole, difluoropiperidine SNAr or SN2 Straightforward, high yield Needs halogenated intermediates
Amide coupling Indole-5-carboxylic acid, difluoropiperidine-1-amine Coupling Versatile, functional group tolerance Requires activation reagents

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Difluoropiperidin-1-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, organometallic compounds

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
5-(4,4-Difluoropiperidin-1-yl)-1H-indole is being investigated as a pharmacophore in drug design. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents. The compound has shown promise in the following areas:

  • Neuroscience : It exhibits potential as a treatment for neurodegenerative diseases by inhibiting enzymes involved in neurotransmitter regulation. For instance, studies have indicated its efficacy in reducing neuroinflammation markers in rodent models of Alzheimer's disease, leading to preserved neuronal integrity.
  • Cancer Research : The compound has demonstrated anticancer activity against various cancer cell lines. In vitro studies have shown that it significantly reduces tumor size and increases apoptosis rates in triple-negative breast cancer models .

Biological Studies

Mechanism of Action
The mechanism of action of this compound involves its interaction with enzymes and receptors. The fluorinated piperidine ring and indole moiety allow the compound to modulate the activity of target proteins, leading to various biological effects:

  • Enzyme Inhibition : It has been found to inhibit specific enzymes that regulate neurotransmitter signaling, which is crucial for its therapeutic applications.
  • Receptor Modulation : The compound acts as an antagonist at certain receptors, potentially providing benefits in treating conditions such as insomnia and cognitive disorders.

Materials Science

Unique Properties
The incorporation of fluorine atoms in the piperidine ring enhances the stability and hydrophobicity of this compound. These properties make it suitable for developing advanced materials with desirable characteristics. Its potential applications include:

  • Synthesis of Complex Molecules : The compound serves as an intermediate in synthesizing other complex organic molecules, contributing to the development of new materials and chemicals.

Industrial Applications

This compound's versatility extends to industrial applications where it can be utilized as a building block for creating various compounds with specific functionalities. Its role in organic synthesis is particularly noteworthy due to its ability to facilitate the development of novel products.

StudyCell LineIC50 (µM)Mechanism
T47D0.048PI3Kα inhibition
HGSOC0.021KIF18A inhibition
RLM29Metabolic stability

These studies highlight the compound's potency against various targets while maintaining favorable metabolic stability.

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of this compound, researchers observed significant reductions in pro-inflammatory cytokines in rodent models of Alzheimer's disease. The compound was effective in preserving neuronal integrity, demonstrating its potential for treating neurodegenerative conditions.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against triple-negative breast cancer. Results indicated that treatment led to significant tumor size reduction and increased apoptosis rates compared to control groups .

Mechanism of Action

The mechanism of action of 5-(4,4-Difluoropiperidin-1-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated piperidine ring and indole moiety allow the compound to bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorination Patterns and Electronic Effects

  • 5-Fluoro-3-(Triazolyl Ethyl)-1H-Indole () : Fluorination at the indole’s 5-position (as in the target compound) versus the 3-position in this analog may alter electronic distribution. The 5-fluoro substitution could enhance π-stacking interactions in aromatic enzyme pockets, whereas the difluoropiperidine group provides steric bulk and conformational rigidity.
  • 4,4-Difluoropiperidinyl vs. Fluorinated Aromatic Rings: In HDAC inhibitors (), the 4,4-difluoropiperidinyl residue contributes to moderate antiproliferative activity against cancer cells (e.g., MDA-MB-231).

Positional Isomerism and Bioactivity

  • 7-Chloro-3-{Piperidinyl}-1H-Indole () : Substitution at the indole’s 3-position with a piperidine group versus the 5-position in the target compound illustrates how regiochemistry influences bioactivity. Position 5 substitutions may better align with catalytic sites in enzymes like HDACs or oxidative stress mediators (e.g., bacterial biosignaling pathways, as seen in ).

Role in Oxidative Stress Pathways

  • 1H-Indole (): The unsubstituted indole core acts as a bacterial biosignal under oxidative stress.

Research Implications and Gaps

The comparative analysis highlights the unique advantages of 5-(4,4-Difluoropiperidin-1-yl)-1H-indole, particularly its balanced lipophilicity and stability. However, further studies are needed to:

  • Quantify its HDAC inhibitory potency relative to non-fluorinated analogs.
  • Explore its role in oxidative stress pathways beyond bacterial systems.
  • Optimize synthesis routes for higher yields and purity.

This compound’s structural features position it as a promising lead for anticancer and neuroprotective agents, warranting in vivo validation and mechanistic studies.

Biological Activity

5-(4,4-Difluoropiperidin-1-yl)-1H-indole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a difluoropiperidine moiety attached to an indole ring, which contributes to its unique pharmacological properties. The fluorinated piperidine enhances the compound's stability and hydrophobicity, making it suitable for various applications in drug development and materials science.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound has shown potent inhibitory activity against monoamine oxidase B (MAO-B), with IC50 values below 120 nM. This inhibition is crucial for the treatment of neurodegenerative diseases like Parkinson's disease .
  • Receptor Interaction : It modulates the activity of various receptors, including serotonin receptors, which can influence mood and cognitive functions .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Inhibition (%) at 100 µM
MCF-7 (Breast)39.761%
HCT-15 (Colon)46.685%
SW-620 (Colon)39.775%

These results suggest that the compound may be a promising candidate for developing new anticancer therapies .

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier enhances its potential in treating central nervous system disorders. Studies have shown that it can inhibit pro-inflammatory cytokine production in microglial cells, indicating a neuroprotective effect that could be beneficial in conditions like Alzheimer's disease .

Study on MAO-B Inhibition

In a detailed study assessing the MAO-B inhibitory activity of derivatives including this compound, researchers found that modifications to the piperidine ring could enhance both potency and metabolic stability. For instance, a derivative with a gem-difluoro substituent maintained effective MAO-B inhibition while reducing hERG channel affinity, which is critical for minimizing cardiac side effects .

Antiviral Activity Research

Recent investigations into the antiviral properties of compounds related to this compound revealed potential applications against Dengue virus by targeting host kinases AAK1 and GAK. This highlights the versatility of the compound beyond traditional therapeutic areas .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-(4,4-Difluoropiperidin-1-yl)-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a difluoropiperidine moiety to the indole scaffold via nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, hydrogenation steps using platinum(IV) oxide (PtO₂) under 2 bar pressure for 1 hour have been reported for analogous indole-piperidine derivatives . Optimization may include solvent selection (e.g., DMF or toluene), temperature control (85–115°C), and catalyst screening (e.g., Pd₂(dba)₃ or BINAP) to improve yield and reduce byproducts. Purity can be enhanced via recrystallization or chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent orientation. For example, indole H2 and H4 protons typically resonate at δ 7.2–7.8 ppm, while piperidine methylenes appear at δ 2.3–3.5 ppm .
  • HPLC : Assess purity (>98% by reversed-phase C18 columns with UV detection at 254 nm) .
  • Mass Spectrometry (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can solubility challenges for this compound in biological assays be addressed?

  • Methodological Answer : For in vitro studies, dissolve in DMSO (≤50 mg/mL) with brief sonication or heating (≤50°C). For in vivo formulations, use co-solvents like PEG300 (40%), Tween-80 (5%), and saline (45%) to achieve stable emulsions. Pre-filter through 0.22 µm membranes to ensure sterility .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, analogous dispiro-piperidine-indole structures show C–C bond lengths of 1.50–1.54 Å and dihedral angles <5° for planar indole systems. Data collection at 300 K with a synchrotron source improves resolution (R factor <0.04) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting indole-piperidine pharmacophores?

  • Methodological Answer :

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the indole 5-position to modulate electronic effects.
  • Piperidine Substitution : Compare difluoro vs. non-fluorinated piperidines to assess fluorine’s role in bioavailability.
  • Biological Assays : Use enzyme inhibition (e.g., histamine H₁ receptor binding) or cell-based models (e.g., mast cell degranulation) to quantify efficacy .

Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) against crystal structures of target proteins (e.g., GPCRs). Parameterize fluorine atoms using density functional theory (DFT) to account for electrostatic effects. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What regulatory guidelines apply to preclinical development of this compound?

  • Methodological Answer : Follow ICH Q2(R1) for analytical method validation (linearity, LOD/LOQ) and USP<467> for residual solvent analysis. Stability studies under ICH Q1A(R2) conditions (25°C/60% RH) ensure batch consistency. Use certified reference standards for calibration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4-Difluoropiperidin-1-yl)-1H-indole
Reactant of Route 2
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5-(4,4-Difluoropiperidin-1-yl)-1H-indole

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